硼佩苷E

描述

Borapetoside E is a clerodane diterpenoid extracted from the plant Tinospora crispa. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of metabolic disorders such as type 2 diabetes. Borapetoside E has been shown to improve hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia in high-fat-diet-induced obese mice .

科学研究应用

Borapetoside E has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of clerodane diterpenoids under various chemical reactions.

Biology: Investigated for its effects on cellular processes, including glucose and lipid metabolism.

Medicine: Explored as a potential therapeutic agent for treating metabolic disorders such as type 2 diabetes and related conditions.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

作用机制

Target of Action

Borapetoside E, a small molecule extracted from Tinospora crispa, has been found to interact with several targets related to insulin resistance and lipid metabolism . The primary targets include Sterol Regulatory Element-Binding Proteins (SREBPs) , which are transcription factors that regulate lipid homeostasis .

Mode of Action

Borapetoside E interacts with its targets by inhibiting the expression of SREBPs in the liver and adipose tissue . This inhibition leads to a decrease in the expression of downstream target genes related to lipid synthesis .

Biochemical Pathways

The action of Borapetoside E primarily affects the lipid metabolism pathway. By inhibiting SREBPs, Borapetoside E suppresses the synthesis of lipids in the liver and adipose tissue . This results in improved hyperlipidemia, a condition often associated with type 2 diabetes .

Pharmacokinetics

It is known that the compound is administered via intraperitoneal injection

Result of Action

The action of Borapetoside E leads to several beneficial effects in high-fat-diet-induced obese mice. These include improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia . Additionally, Borapetoside E has been observed to increase oxygen consumption in obese mice .

Action Environment

The efficacy and stability of Borapetoside E can be influenced by various environmental factors. For instance, the diet of the organism can impact the effectiveness of the compound, as evidenced by its effects on high-fat-diet-induced obese mice . .

生化分析

Biochemical Properties

Borapetoside E plays a crucial role in biochemical reactions, particularly in glucose and lipid metabolism. It interacts with several key enzymes and proteins, including sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue . These interactions help regulate lipid metabolism and improve hyperglycemia and hyperlipidemia in high-fat-diet-induced type 2 diabetes mice .

Cellular Effects

Borapetoside E has been shown to exert significant effects on various cell types and cellular processes. In high-fat-diet-induced obese mice, Borapetoside E markedly improved hyperglycemia, insulin resistance, hepatic steatosis, hyperlipidemia, and oxygen consumption . It influences cell function by suppressing the expression of SREBPs and their downstream target genes, thereby regulating lipid synthesis and improving metabolic health .

Molecular Mechanism

At the molecular level, Borapetoside E exerts its effects through several mechanisms. It binds to and inhibits the activity of SREBPs, which are key regulators of lipid synthesis . This inhibition leads to a decrease in the expression of genes involved in lipid synthesis, thereby reducing lipid accumulation in the liver and adipose tissue . Additionally, Borapetoside E has been shown to improve glucose metabolism by enhancing insulin sensitivity and regulating glucose homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Borapetoside E have been observed to change over time. Studies have shown that Borapetoside E remains stable and effective over extended periods, with no significant degradation observed . Long-term studies in high-fat-diet-induced obese mice have demonstrated sustained improvements in hyperglycemia, insulin resistance, and lipid metabolism with continued administration of Borapetoside E .

Dosage Effects in Animal Models

The effects of Borapetoside E vary with different dosages in animal models. In high-fat-diet-induced obese mice, Borapetoside E has been shown to improve metabolic health in a dose-dependent manner . Higher doses of Borapetoside E resulted in more significant improvements in hyperglycemia, insulin resistance, and lipid metabolism . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization .

Metabolic Pathways

Borapetoside E is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, including SREBPs and their downstream target genes . By regulating these pathways, Borapetoside E helps improve glucose homeostasis and lipid metabolism, thereby mitigating the effects of metabolic disorders .

Transport and Distribution

Within cells and tissues, Borapetoside E is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of Borapetoside E in target tissues, such as the liver and adipose tissue, where it exerts its therapeutic effects .

Subcellular Localization

Borapetoside E is localized within specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and nucleus, where it interacts with SREBPs and other regulatory proteins . This subcellular localization is crucial for its function, as it allows Borapetoside E to effectively regulate gene expression and metabolic processes .

准备方法

Synthetic Routes and Reaction Conditions: Borapetoside E can be isolated from Tinospora crispa using a series of chromatographic techniques. The process typically involves the extraction of the plant material with solvents such as methanol or ethanol, followed by fractionation using column chromatography. High-performance liquid chromatography (HPLC) is then employed to purify the compound .

Industrial Production Methods: Industrial production of Borapetoside E involves large-scale extraction from Tinospora crispa. The plant material is first dried and powdered, then subjected to solvent extraction. The extract is concentrated and purified using chromatographic methods to obtain Borapetoside E in sufficient quantities for research and therapeutic applications .

化学反应分析

Types of Reactions: Borapetoside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Borapetoside E.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Borapetoside E.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

相似化合物的比较

Borapetoside E is unique among clerodane diterpenoids due to its potent anti-hyperglycemic and anti-hyperlipidemic effects. Similar compounds include:

Borapetoside A and B: These compounds also exhibit anti-diabetic properties but differ in their specific molecular structures and mechanisms of action.

Tinosporols A-C: These clerodane diterpenoids are isolated from Tinospora crispa and have shown potential therapeutic effects in metabolic disorders

属性

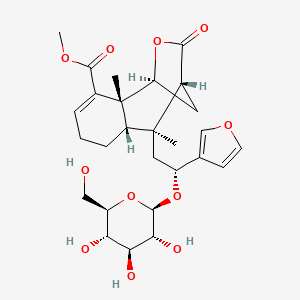

IUPAC Name |

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGKLWUOGQDOTD-IYIXDXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Borapetoside E exert its anti-diabetic effects?

A1: While the precise mechanism of action remains under investigation, research suggests that Borapetoside E improves hyperglycemia and hyperlipidemia in mice with diet-induced Type 2 Diabetes. [, ] It appears to achieve this by suppressing the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis within the liver and adipose tissue. [] This suppression of SREBPs could contribute to the observed improvements in hepatic steatosis and hyperlipidemia. [] Further research is needed to fully elucidate the molecular pathways involved.

Q2: Are there any computational studies exploring Borapetoside E's potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor?

A2: Yes, molecular docking simulations have been conducted to evaluate Borapetoside E's potential as a DPP-IV inhibitor. [] These studies utilized the Molegro Virtual Docker (MVD) software and employed the DPP-IV enzyme crystal structure (PDB code 3G0B). [] Results indicated that Borapetoside E exhibits favorable binding interactions with the enzyme, comparable to the known DPP-IV inhibitor Alogliptin. [] Specifically, Borapetoside E shares 75% binding site similarity with Alogliptin, interacting with key residues like Glu 205, Glu 206, and Tyr 547. [] These findings suggest that DPP-IV inhibition could contribute to Borapetoside E's anti-diabetic effects, although further experimental validation is necessary.

Q3: What is the structural characterization of Borapetoside E?

A3: Borapetoside E is a clerodane diterpenoid, specifically classified as a furanoid diterpene glucoside. [] While its exact molecular formula and weight are not provided in the provided abstracts, its structure has been elucidated using extensive spectroscopic analyses, including NMR and mass spectrometry. [] These analyses confirmed its core clerodane skeleton and characterized the presence of furanoid and glucoside moieties. []

Q4: Have there been any studies on the efficacy of Borapetoside E in animal models of Type 2 Diabetes?

A4: Yes, a study investigated the effects of Borapetoside E in a mouse model of high-fat-diet (HFD)-induced Type 2 Diabetes. [] The researchers found that Borapetoside E administration significantly improved various metabolic parameters in these mice, including hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. [] Furthermore, Borapetoside E's effects were comparable to, and in some instances, surpassed the efficacy of metformin, a commonly prescribed drug for Type 2 Diabetes. [] These findings highlight the therapeutic potential of Borapetoside E for managing Type 2 Diabetes and associated metabolic disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。